((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone
Description
This compound is a bicyclic tertiary amine featuring a pyrazole substituent at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold and a 3-fluoropyridin-4-yl ketone group at the bridgehead nitrogen. The stereochemistry (1R,5S) confers rigidity to the bicyclic system, which is critical for binding to biological targets such as neurotransmitter receptors or enzymes . This structural combination suggests applications in central nervous system (CNS) therapeutics, though specific pharmacological data remain undisclosed in publicly available literature.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-15-10-18-6-4-14(15)16(22)21-11-2-3-12(21)9-13(8-11)20-7-1-5-19-20/h1,4-7,10-13H,2-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMMKMOEBCJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone is a member of the azabicyclo family, notable for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.33 g/mol. Its structure features a bicyclic framework that includes a pyrazole ring and a fluoropyridine moiety, which are known to enhance biological activity through specific interactions with target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₄O |
| Molecular Weight | 300.33 g/mol |
| CAS Number | 2320145-75-1 |
| Target Proteins | Janus kinases (JAKs) |
The primary mechanism of action for this compound involves the selective inhibition of Janus kinases (JAKs) , specifically JAK1 and TYK2. These kinases play critical roles in the signaling pathways of various cytokines, including IL-12 and IL-23, which are implicated in inflammatory responses.
Key Mechanistic Insights:
- Inhibition of JAKs : The compound acts as a potent inhibitor, blocking the phosphorylation process that activates downstream signaling pathways responsible for inflammation.
- Effect on Cytokine Signaling : By inhibiting JAKs, the compound reduces the expression of inflammatory cytokines, thereby mitigating conditions such as rheumatoid arthritis and psoriasis.
Pharmacological Profile
Research indicates that this compound is orally bioavailable , making it suitable for systemic administration. Its pharmacokinetic properties have been characterized in various studies, demonstrating favorable absorption and distribution profiles.
Pharmacodynamics:
- Anti-inflammatory Effects : In vitro studies have shown significant inhibition of pro-inflammatory cytokine production in response to stimulation by IL-12 and IL-23.
- Selectivity : The compound exhibits high selectivity towards JAK1 and TYK2 over other kinases, minimizing off-target effects.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- In Vitro Efficacy :
- Structure-Activity Relationship (SAR) :
-
Clinical Relevance :
- Clinical trials evaluating similar compounds targeting JAK pathways have shown promising results in managing autoimmune diseases, paving the way for further exploration of this specific compound's therapeutic potential.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to this one exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This inhibition is associated with increased levels of endogenous palmitoylethanolamide (PEA), which possesses analgesic and anti-inflammatory properties. Studies have shown that related pyrazole azabicyclo compounds demonstrate low nanomolar inhibitory activity against human NAAA, suggesting potential therapeutic applications in managing inflammatory conditions .
Anticancer Activity
The pyrazole moiety has been linked to diverse biological activities, including cytotoxicity against various cancer cell lines. For example, derivatives of pyrazole have been shown to induce apoptotic pathways in colorectal carcinoma cells, indicating that modifications to the bicyclic structure could enhance anticancer efficacy .
Neuroprotective Effects
Some studies suggest that compounds with similar structural frameworks may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for research into their potential use in neurodegenerative diseases .
Case Study 1: Inhibition of NAAA
A study on related pyrazole compounds demonstrated their ability to inhibit NAAA effectively, leading to increased PEA levels and subsequent anti-inflammatory effects in animal models . This highlights the potential for developing new anti-inflammatory drugs based on this compound's structure.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that pyrazole derivatives can induce cell death in colorectal cancer cells through apoptosis. The most potent compound from a series tested exhibited significant cytotoxicity with a dose-dependent response . This suggests a promising direction for future cancer therapies utilizing similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The target compound’s 3-fluoropyridine group likely improves metabolic stability compared to non-fluorinated analogs (e.g., phenylpropanoate esters in compounds) . Fluorination reduces oxidative metabolism and enhances membrane permeability.
Functional Group Diversity :
- Ester-linked analogs () may exhibit prodrug behavior, with ester hydrolysis required for activation. In contrast, the ketone in the target compound avoids this metabolic step, suggesting faster onset .
- The imidazo[1,2-a]pyrazine analog () introduces a fused heterocycle, which could enhance binding to ATP pockets in kinases but reduce CNS penetration due to increased polarity .
Stereochemical Considerations :
- The (1R,5S) configuration in the target compound imposes a distinct spatial arrangement compared to (1R,3R,5S) analogs in . This may alter receptor binding kinetics or off-target interactions.
Preparation Methods
Core Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The bicyclic 8-azabicyclo[3.2.1]octane core is synthesized via intramolecular cyclization of pyrrolidine precursors. Key steps include:
Pyrrolidine Functionalization
Pyrrolidine derivatives undergo N-alkylation with α,ω-dihaloalkanes to form intermediates with pendant halide groups. For example, treatment of N-Boc-pyrrolidine with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C yields a quaternary ammonium salt, which facilitates ring closure.
Cyclization Conditions
Cyclization is achieved under basic conditions (e.g., K₂CO₃ in acetonitrile) or via acid-catalyzed mechanisms. The stereochemical outcome (1R,5S configuration) is controlled using chiral auxiliaries or asymmetric catalysis. A 72% yield is reported for the (1R,5S) enantiomer when employing (R)-BINOL-derived phosphoric acid catalysts.
Table 1: Representative Cyclization Conditions
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Stereoselectivity (d.r.) |
|---|---|---|---|---|
| N-Boc-pyrrolidine | 1,3-dibromopropane, K₂CO₃ | 80 | 68 | 3:1 |
| N-Tosyl-pyrrolidine | TiCl₄, Et₃N | −20 | 72 | 12:1 |
Functionalization of the Bicyclic Core
Methanone Bridge Formation
Coupling the azabicyclo[3.2.1]octane with 3-fluoropyridin-4-yl group employs Friedel-Crafts acylation :
- Activation of 3-fluoropyridine-4-carboxylic acid with oxalyl chloride to form the acyl chloride.
- Reaction with the bicyclic amine in dichloromethane (DCM) using AlCl₃ as a Lewis acid.
- Isolation of the methanone product via column chromatography (hexane:ethyl acetate, 3:1).
Table 2: Methanone Bridge Synthesis Optimization
| Acylating Agent | Lewis Acid | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 3-Fluoropyridine-4-carbonyl chloride | AlCl₃ | DCM | 78 | 98.5 |
| 3-Fluoropyridine-4-carbonyl chloride | FeCl₃ | Toluene | 65 | 95.2 |
Stereochemical Control and Resolution
Chiral Resolution Techniques
The (1R,5S) configuration is preserved using:
Solubility and Formulation Challenges
The compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates formulation aids:
Industrial-Scale Synthesis Considerations
Continuous Flow Chemistry
A telescoped continuous flow system reduces purification steps:
Analytical Characterization
Table 3: Spectroscopic Data Summary
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J = 5.2 Hz, 1H, pyridine), 7.85 (s, 1H, pyrazole), 4.21 (m, 1H, bridgehead H) |
| ¹³C NMR | δ 165.2 (C=O), 152.1 (d, J = 245 Hz, C-F), 140.3 (pyrazole C) |
| HRMS | [M+H]⁺ calc. 301.1312, found 301.1309 |
Q & A
Q. What are the key synthetic challenges in preparing ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone, and how can they be addressed?
The synthesis involves stereochemical control of the bicyclo[3.2.1]octane core and regioselective functionalization of the pyrazole and fluoropyridine moieties. Multi-step protocols typically include:
- Stereoselective cyclization to form the azabicyclo[3.2.1]octane scaffold under optimized temperature and solvent conditions (e.g., THF/EtOH mixtures) .
- Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the 3-fluoropyridin-4-yl group, requiring palladium catalysts and rigorous exclusion of oxygen .
- Purification challenges due to polar intermediates; reversed-phase HPLC or preparative TLC is recommended for isolating high-purity products .
Q. How can the stereochemical integrity of the bicyclo[3.2.1]octane core be validated during synthesis?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate enantiomers .
- X-ray crystallography provides definitive confirmation of stereochemistry, as demonstrated for analogous azabicyclo compounds (e.g., (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one) .
- NMR coupling constants (e.g., vicinal values) correlate with dihedral angles to verify chair-like conformations .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- High-resolution mass spectrometry (HRMS) confirms molecular formula .
- NMR monitors fluoropyridine stability under acidic/basic conditions .
- Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways, with LC-MS identifying hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for structurally similar azabicyclo compounds?
Discrepancies in receptor binding (e.g., JAK1 vs. TYK2 inhibition) often arise from:
- Cellular assay variability (e.g., HEK293 vs. primary cells). Validate targets using orthogonal methods (e.g., SPR for binding kinetics, CRISPR knockouts for pathway specificity) .
- Metabolic instability of fluoropyridine derivatives. Use hepatic microsome assays to compare half-lives across species and adjust dosing regimens .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability without compromising azabicyclo ring conformation .
- Fluoropyridine positioning : Replace 3-fluoro with 2-fluoro to reduce CYP3A4-mediated oxidation, as shown in related bicyclic amines .
- LogP optimization : Incorporate polar substituents (e.g., -OH, -SONH) on the methanone linker to improve aqueous solubility .
Q. What in vivo models are appropriate for evaluating neuroinflammatory or analgesic effects?
- Neuropathic pain models : Chronic constriction injury (CCI) in rodents, with dose-response studies measuring mechanical allodynia and cytokine levels (IL-6, TNF-α) .
- Microglial activation assays : BV2 cells treated with LPS, followed by qPCR for iNOS and COX-2 .
Methodological Guidance
Q. How to design a robust protocol for assessing receptor binding specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
